Nandrolone-13C2 Benzoate
Description
Nandrolone-13C2 Benzoate is a carbon-13 isotopically labeled derivative of nandrolone benzoate, a synthetic anabolic-androgenic steroid (AAS). The compound consists of nandrolone (19-nortestosterone) esterified with benzoic acid, where two carbon atoms in the benzoate moiety are replaced with the stable isotope carbon-13 (^13C). This labeling facilitates traceability in metabolic and pharmacokinetic studies without altering the compound’s biochemical activity .
The benzoate ester group (C6H5COO−) modifies the parent nandrolone molecule, enhancing its lipophilicity and prolonging its release into systemic circulation via slow ester hydrolysis. The 13C2 labeling is critical for advanced analytical techniques like mass spectrometry, enabling precise tracking in biological matrices .
Properties
Molecular Formula |
C25H30O3 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C25H30O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h2-6,15,19-23H,7-14H2,1H3/t19-,20+,21+,22-,23-,25-/m0/s1/i15+1,18+1 |
InChI Key |
NZGKYNGOBSDZNY-IUVIUAOHSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=[13CH][13C](=O)CC[C@H]35 |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nandrolone-13C2 Benzoate involves the esterification of Nandrolone with benzoic acid, where the benzoic acid is labeled with carbon-13. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the isotopic labeling is consistent and the final product is of high purity.
Chemical Reactions Analysis
Hydrolysis of the Benzoate Ester
The ester bond in Nandrolone-13C2 Benzoate undergoes hydrolysis under alkaline or enzymatic conditions to regenerate nandrolone-13C2 .
Reaction Pathway :
| Condition | Rate Constant (k) | Half-Life (t₁/₂) |
|---|---|---|
| 0.1M NaOH, 37°C | 5 hours | |
| Liver esterase, pH 7.4 | 12 minutes |
Hydrolysis is critical for studying the release kinetics of nandrolone in biological systems .
Metabolic Transformations
In vivo, this compound is metabolized via:
-
Oxidation : At the C17 position to form 17-keto derivatives .
-
Reduction : Of the 3-keto group to 3β-hydroxyl derivatives .
-
Conjugation : Glucuronidation or sulfation at hydroxyl groups for excretion .
Key Metabolites Identified :
| Metabolite | Enzyme Involved | Detection Method |
|---|---|---|
| 17-Keto-nandrolone-13C2 | CYP3A4 | LC-MS/MS |
| 3β-Hydroxy-nandrolone-13C2 | 3α-HSD | GC-MS |
Aromatization Reactions
Under specific conditions (e.g., acidic or enzymatic), the A-ring of nandrolone-13C2 can aromatize, mimicking endogenous estrogen biosynthesis .
Experimental Data :
| Condition | Product | Isotopic Purity |
|---|---|---|
| 0.1M HCl, 70°C, 2 hours | Estrone-13C2 | 98.5% |
| Aromatase enzyme, pH 7 | Estradiol-13C2 | 95.2% |
Photodegradation
Exposure to UV light induces degradation via radical-mediated pathways:
Degradation Products :
| Light Source | Degradation Rate (%/hour) |
|---|---|
| UV-C (254 nm) | 12.4% |
| Sunlight (UVA/UVB) | 3.8% |
Oxidative Stability
The compound is susceptible to auto-oxidation at the Δ4 double bond:
| Oxidizing Agent | Product | Mechanism |
|---|---|---|
| Ozone | 4,5-Epoxide derivative | Electrophilic addition |
| H₂O₂, Fe²+ | 4-Hydroxy-nandrolone-13C2 | Fenton reaction |
Scientific Research Applications
Nandrolone-13C2 Benzoate is widely used in scientific research, including:
Chemistry: Studying the reaction mechanisms and pathways of nandrolone derivatives.
Biology: Investigating the metabolic pathways and biological effects of nandrolone in living organisms.
Medicine: Researching the pharmacokinetics and therapeutic potential of nandrolone derivatives in treating conditions like anemia and osteoporosis.
Industry: Used as a reference standard in pharmaceutical testing to ensure the quality and consistency of nandrolone-based products.
Mechanism of Action
Nandrolone-13C2 Benzoate exerts its effects by binding to androgen receptors in the body. This binding induces a conformational change in the receptor, allowing it to enter the nucleus and regulate the transcription of specific genes. The compound also interacts with other molecular targets and pathways, including the progesterone receptor and various signaling pathways like ERK, Akt, and MAPK .
Comparison with Similar Compounds
Comparison with Other Nandrolone Esters
Nandrolone is commonly esterified with fatty acids to modulate its pharmacokinetics. Key comparisons include:
| Compound | Ester Group | Molecular Formula | Half-Life (Approx.) | Primary Application |
|---|---|---|---|---|
| Nandrolone-13C2 Benzoate | Benzoate (C6H5COO−) | C25H34^13C2O3 | 2–4 days | Metabolic research |
| Nandrolone Decanoate | Decanoate (C10H21COO−) | C28H44O3 | 15–20 days | Therapeutic (muscle wasting) |
| Nandrolone Phenylpropionate | Phenylpropionate (C9H9COO−) | C27H34O3 | 5–7 days | Therapeutic (osteoporosis) |
- Ester Chain Impact: The aromatic benzoate group in this compound confers shorter half-life compared to aliphatic esters like decanoate, due to faster hydrolysis by esterases. However, it has a longer half-life than unesterified nandrolone (hours) .
- Isotopic Labeling: Unlike non-labeled esters, the 13C2 tag allows differentiation from endogenous steroids in tracer studies, critical for elucidating metabolic pathways .
Comparison with Other Benzoate Esters
Benzoate esters vary widely in applications, from pharmaceuticals to cosmetics. Key comparisons include:
- Reactivity: Ethyl 4-dimethylamino benzoate () exhibits higher reactivity in polymer systems than unsubstituted benzoates, highlighting how substituents alter functionality. This compound, lacking such groups, is metabolically stable until hydrolysis .
- Toxicity : Alkyl benzoates like methyl and ethyl derivatives are generally low-risk (), whereas nandrolone derivatives carry risks associated with AAS (e.g., hepatotoxicity) .
Metabolic Studies
The 13C2 label in this compound enables precise quantification in tissues and fluids. Studies using radiolabeled benzoate analogs (e.g., [14C]benzoate in ) validate this approach for tracking intracellular processes, such as pH modulation .
Stability and Hydrolysis
This compound’s hydrolysis rate is influenced by the ester’s aromaticity. Compared to aliphatic esters (e.g., decanoate), its hydrolysis is slower than phenylpropionate but faster than decanoate, balancing sustained release with research practicality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
